Buckminsterfullerene

Descripción general

Descripción

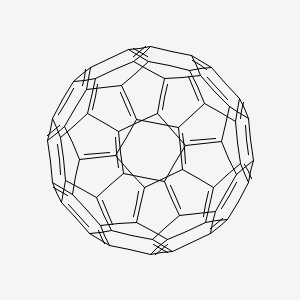

Buckminsterfullerene is the solid form of fullerenes, which are allotropes of carbon. Fullerenes are molecules composed entirely of carbon, taking the form of a hollow sphere, ellipsoid, or tube. The most well-known fullerene is this compound (C60), which resembles a soccer ball. This compound is a crystalline form of these fullerenes, typically composed of C60 molecules arranged in a face-centered cubic structure .

Métodos De Preparación

Fullerenes, including fullerite, can be synthesized using several methods:

Laser Vaporization: This method involves vaporizing graphite with a laser in an inert gas atmosphere, leading to the formation of fullerenes in the resulting soot.

Electric Arc Discharge: Graphite rods are vaporized using an electric arc in a helium atmosphere, producing fullerenes in the soot.

Combustion Method: Hydrocarbon flames are used to produce fullerenes, which are then extracted from the soot.

Industrial production of fullerite typically involves the electric arc discharge method due to its efficiency in producing large quantities of fullerenes.

Análisis De Reacciones Químicas

Buckminsterfullerene undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using sodium or lithium in liquid ammonia, producing fullerene anions.

Addition Reactions: This compound can undergo addition reactions with halogens, hydrogen, and other reagents, forming various fullerene derivatives.

Common reagents used in these reactions include ozone, potassium permanganate, sodium, lithium, and halogens. The major products formed are fullerene oxides, fullerene anions, and various fullerene derivatives.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Drug Delivery Systems

Buckminsterfullerene has been extensively researched for its potential in drug delivery systems. Due to its ability to encapsulate drugs within its hollow structure, it can enhance the solubility and bioavailability of poorly soluble drugs. Studies have demonstrated that C60 can effectively deliver anticancer agents directly to tumor cells, minimizing side effects on healthy tissues .

1.2 Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity, surpassing conventional antioxidants in efficacy. Its ability to scavenge reactive oxygen species (ROS) makes it a promising candidate for preventing oxidative stress-related diseases . The mechanism involves the absorption of protons and mild uncoupling of mitochondrial respiration, which reduces ROS production .

1.3 Photodynamic Therapy

In photodynamic therapy, this compound can generate reactive oxygen species upon light activation, leading to selective destruction of cancer cells. This application has shown promise in treating various cancers while minimizing damage to surrounding healthy tissues .

Electronic Applications

2.1 Organic Photovoltaics

This compound is widely used in organic photovoltaic devices due to its excellent electron-accepting properties. It facilitates charge separation and transport in solar cells, improving their efficiency. Fullerenes are integral components in the active layers of organic solar cells, contributing to their commercial viability .

2.2 Transistors and Sensors

The unique electronic properties of this compound make it suitable for use in organic thin-film transistors and sensors. Its ability to transport electrons efficiently allows for the development of high-performance electronic devices .

Material Science Applications

3.1 Lubricants

Due to its spherical shape, this compound can reduce friction between surfaces, making it an effective lubricant in various mechanical applications. Its use as a lubricant can enhance the performance and longevity of machinery .

3.2 Nanocomposites

Fullerenes are incorporated into nanocomposite materials to enhance mechanical strength and thermal stability. These materials find applications in aerospace, automotive industries, and protective coatings .

Environmental Applications

4.1 Water Purification

Fullerenes have shown potential in environmental remediation processes, particularly in water purification. Their ability to adsorb pollutants and heavy metals from water makes them valuable in developing filtration systems .

4.2 Carbon Capture Technologies

Research is ongoing into the use of this compound for carbon capture technologies due to its high surface area and adsorption capabilities. This application could play a significant role in mitigating climate change by capturing atmospheric carbon dioxide .

Case Studies

Mecanismo De Acción

The mechanism by which fullerite exerts its effects is primarily through its unique structure. The hollow, cage-like structure of fullerene molecules allows them to interact with other molecules in unique ways. For example, in drug delivery, fullerite can encapsulate drug molecules, protecting them from degradation and allowing for targeted delivery . In catalysis, the large surface area and unique electronic properties of fullerite enhance its catalytic activity .

Comparación Con Compuestos Similares

Buckminsterfullerene is unique compared to other carbon allotropes like graphite and diamond due to its molecular structure. While graphite consists of stacked sheets of carbon atoms and diamond has a three-dimensional crystalline structure, fullerite is composed of discrete, hollow carbon molecules . Similar compounds to fullerite include:

Carbon Nanotubes: Cylindrical fullerenes with unique mechanical and electronic properties.

Amorphous Carbon: A non-crystalline form of carbon with varied applications.

This compound’s unique structure and properties make it a valuable material for a wide range of applications, distinguishing it from other carbon-based materials.

Actividad Biológica

Buckminsterfullerene, commonly referred to as C60 or "buckyball," is a spherical molecule composed of 60 carbon atoms arranged in a structure resembling a soccer ball. Its unique properties have led to extensive research into its biological activities, particularly in the fields of medicine and biochemistry. This article explores the biological activity of C60, highlighting its antioxidant properties, antiviral effects, potential in cancer therapy, and implications for neuroprotection and radioprotection.

Antioxidant Activity

This compound exhibits remarkable antioxidant properties due to its ability to scavenge free radicals. The large number of conjugated double bonds and low-lying lowest unoccupied molecular orbital (LUMO) allow C60 to accept electrons easily, making it an efficient radical sponge. Research indicates that fullerenes can react with numerous superoxide radicals without being consumed in the process, thus acting catalytically.

Key Findings:

- Radical Scavenging: C60 can quench up to 34 methyl radicals on a single molecule, demonstrating its capacity as a potent antioxidant .

- Cellular Localization: When derivatized with polar groups (e.g., fullerenol), C60 becomes water-soluble and can preferentially localize in cellular compartments like mitochondria, where oxidative stress is prevalent .

- Protection Against Oxidative Stress: Studies show that C60 derivatives can protect various cell types from oxidative damage and apoptosis induced by toxins .

Antiviral Activity

Research has demonstrated that fullerene derivatives possess significant antiviral activity, particularly against HIV. The structural configuration of these compounds affects their efficacy.

Key Findings:

- HIV Inhibition: Fulleropyrrolidines with specific substituents have shown activity against HIV-1 and HIV-2. The positioning of these substituents plays a crucial role in their antiviral effectiveness .

- Mechanism of Action: The positive charges near the fullerene cage enhance its interaction with viral components, suggesting a mechanism that could be exploited for therapeutic purposes .

Antitumor Activity

C60 derivatives have been investigated for their potential as anticancer agents. They can modulate immune responses and inhibit tumor growth through various mechanisms.

Key Findings:

- Immune Modulation: Gadofullerene nanoparticles have been shown to reprogram tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype, enhancing the infiltration of cytotoxic T lymphocytes (CTLs) and inhibiting tumor growth .

- Inhibition of Cytokine Expression: Certain fullerene derivatives can inhibit the expression of pro-inflammatory cytokines like IL-6 in bone marrow-derived mast cells, indicating potential anti-inflammatory properties that could complement cancer therapies .

Neuroprotective Effects

The neuroprotective capabilities of C60 have garnered attention, particularly in models of neurodegenerative diseases.

Key Findings:

- Protection Against Neurodegeneration: Fullerenes have been shown to prevent oxidative injuries in models of transgenic neurodegeneration and ischemia. They scavenge free radicals effectively, thus protecting neuronal cells from apoptosis .

- In Vivo Studies: In studies involving SOD1 knockout mice (a model for amyotrophic lateral sclerosis), treatment with C60 derivatives resulted in delayed disease onset and extended lifespan compared to untreated controls .

Radioprotection

Fullerenes also demonstrate potential as radioprotective agents, shielding cells from damage caused by ionizing radiation.

Key Findings:

- Free Radical Damage Prevention: Fullerol has been shown to protect various tissues from oxidative damage induced by radiation exposure. This property makes it a candidate for use in radiotherapy settings .

- Cellular Mechanisms: The mechanisms underlying this protection involve scavenging reactive oxygen species generated during radiation exposure, thereby preserving cellular integrity and function .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(C60-Ih)[5,6]fullerene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWRBQBLMFGWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60 | |

| Record name | Buckminsterfullerene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Buckminsterfullerene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157697-67-1, 147045-79-2, 157697-66-0 | |

| Record name | [5,6]Fullerene-C60-Ih, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147045-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4031772 | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [Alfa Aesar MSDS] | |

| Record name | Buckminsterfullerene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99685-96-8 | |

| Record name | Fullerene-C60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99685-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buckminsterfullerene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099685968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fullerene C60 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCKMINSTERFULLERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9U26B839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.